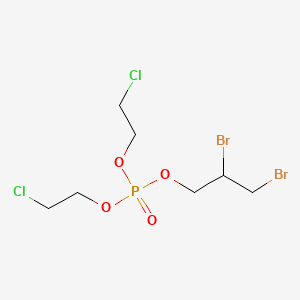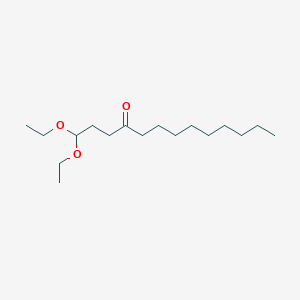
1,1-Diethoxytridecan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxytridecan-4-one is an organic compound with the molecular formula C17H34O3 It is a ketone with two ethoxy groups attached to the first carbon atom and a tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1-Diethoxytridecan-4-one can be synthesized through several methods. One common approach involves the reaction of tridecan-4-one with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethoxy derivative. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxytridecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,1-Diethoxytridecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,1-diethoxytridecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone functionality play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Diethoxyethane: A smaller analog with similar ethoxy groups but a shorter carbon chain.
1,1-Diethoxyhexane: Another analog with a hexane chain instead of a tridecane chain.
Uniqueness
1,1-Diethoxytridecan-4-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
Propriétés
Numéro CAS |
112447-79-7 |
|---|---|
Formule moléculaire |
C17H34O3 |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
1,1-diethoxytridecan-4-one |
InChI |
InChI=1S/C17H34O3/c1-4-7-8-9-10-11-12-13-16(18)14-15-17(19-5-2)20-6-3/h17H,4-15H2,1-3H3 |
Clé InChI |
MVGCXWFGSMTEDA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)CCC(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
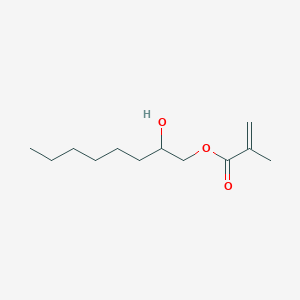
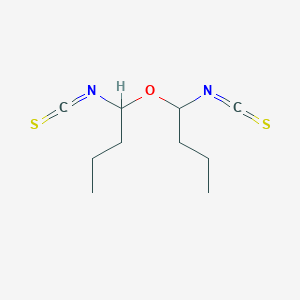
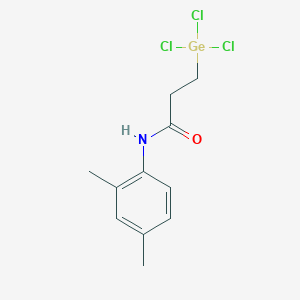

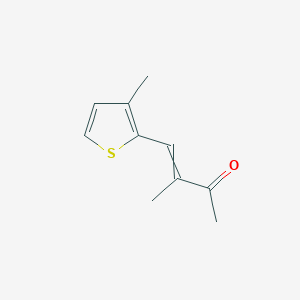
![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)

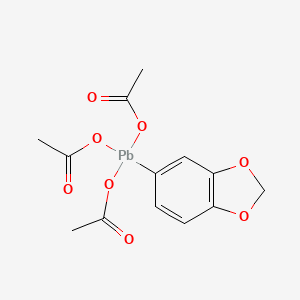

![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)

